N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate
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Overview
Description
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate is a chemical compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.78 g/mol . It is a light yellow liquid that is sensitive to light and moisture . This compound is known for its use as an N-halamine monomer, which is utilized in the preparation of water-based polymeric N-halamines.
Preparation Methods
The synthesis of N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with methacrylic acid in the presence of a chlorinating agent . The reaction is typically carried out under controlled temperature and inert atmosphere conditions to prevent degradation of the product . Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate has several scientific research applications:
Mechanism of Action
The antimicrobial activity of N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate is attributed to its ability to release chlorine atoms, which can disrupt the cell membranes of microorganisms. The compound targets the cell walls and membranes of bacteria and fungi, leading to cell lysis and death. The release of chlorine is a key pathway involved in its antimicrobial mechanism.
Comparison with Similar Compounds
N-Chloro-2,2,6,6-tetramethyl-4-piperidyl methacrylate is unique due to its specific structure and antimicrobial properties. Similar compounds include:
N-Chloro-2,2,6,6-tetramethyl-4-piperidone: Another N-halamine compound with similar antimicrobial properties.
2,2,6,6-Tetramethyl-4-piperidyl methacrylate: A related compound without the chlorine atom, used in polymer synthesis.
The presence of the chlorine atom in this compound enhances its antimicrobial activity compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
(1-chloro-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-9(2)11(16)17-10-7-12(3,4)15(14)13(5,6)8-10/h10H,1,7-8H2,2-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVKFRBDENHXII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)Cl)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700525 |
Source
|
Record name | 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126272-77-2 |
Source
|
Record name | 1-Chloro-2,2,6,6-tetramethylpiperidin-4-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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